molecular formula C42H36N2O B14239782 2,2'-[4-(Hexyloxy)-1,3-phenylene]bis(4-phenylquinoline) CAS No. 464920-84-1

2,2'-[4-(Hexyloxy)-1,3-phenylene]bis(4-phenylquinoline)

Cat. No.: B14239782
CAS No.: 464920-84-1
M. Wt: 584.7 g/mol
InChI Key: KWLWGCDXSXYBGT-UHFFFAOYSA-N
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Description

2,2’-[4-(Hexyloxy)-1,3-phenylene]bis(4-phenylquinoline) is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound, in particular, features a unique structure with a hexyloxy group and phenylquinoline units, making it a subject of interest for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[4-(Hexyloxy)-1,3-phenylene]bis(4-phenylquinoline) typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Hexyloxy-Substituted Benzene: This step involves the alkylation of phenol with hexyl bromide in the presence of a base such as potassium carbonate to form 4-hexyloxyphenol.

    Coupling with Quinoline Derivatives: The hexyloxy-substituted benzene is then coupled with 4-phenylquinoline derivatives using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,2’-[4-(Hexyloxy)-1,3-phenylene]bis(4-phenylquinoline) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the quinoline units to tetrahydroquinoline derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl or quinoline rings using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Bromine in acetic acid for bromination, nitric acid for nitration.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Brominated or nitrated derivatives of the original compound.

Scientific Research Applications

2,2’-[4-(Hexyloxy)-1,3-phenylene]bis(4-phenylquinoline) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties.

Mechanism of Action

The mechanism of action of 2,2’-[4-(Hexyloxy)-1,3-phenylene]bis(4-phenylquinoline) involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-Hexyloxyphenyl)propyl]amino-1,2-naphthalenedione
  • 1,1’-[1,4-Phenylene bis[3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)pyrazoline]

Uniqueness

2,2’-[4-(Hexyloxy)-1,3-phenylene]bis(4-phenylquinoline) is unique due to its specific structural features, including the hexyloxy group and the bis(phenylquinoline) units

Properties

CAS No.

464920-84-1

Molecular Formula

C42H36N2O

Molecular Weight

584.7 g/mol

IUPAC Name

2-[2-hexoxy-5-(4-phenylquinolin-2-yl)phenyl]-4-phenylquinoline

InChI

InChI=1S/C42H36N2O/c1-2-3-4-15-26-45-42-25-24-32(40-28-35(30-16-7-5-8-17-30)33-20-11-13-22-38(33)43-40)27-37(42)41-29-36(31-18-9-6-10-19-31)34-21-12-14-23-39(34)44-41/h5-14,16-25,27-29H,2-4,15,26H2,1H3

InChI Key

KWLWGCDXSXYBGT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C4=CC=CC=C4)C5=NC6=CC=CC=C6C(=C5)C7=CC=CC=C7

Origin of Product

United States

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